Indimitecan

Description

See also: Indimitecan Hydrochloride (active moiety of).

Structure

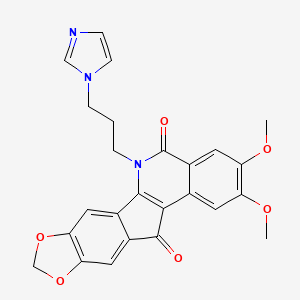

2D Structure

3D Structure

Properties

IUPAC Name |

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCILEJUNEYIABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238618 | |

| Record name | Indimitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915360-05-3 | |

| Record name | Indimitecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indimitecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDIMITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Topoisomerase I Inhibitor: A Technical Guide to the Discovery and Synthesis of Indimitecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan (LMP776), a non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor, represents a significant advancement in the pursuit of novel anticancer agents. Developed to circumvent the limitations of camptothecin derivatives, such as poor stability and dose-limiting toxicities, this compound has demonstrated potent antiproliferative activity and has progressed into clinical trials. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and cancer research. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive understanding of this promising therapeutic candidate.

Discovery and Development History

The quest for non-camptothecin Top1 inhibitors led researchers to the indenoisoquinoline scaffold. The discovery of the Top1 inhibitory activity of NSC 314622, an indeno[1,2-c]isoquinoline, in the late 1970s, laid the groundwork for this new class of compounds. However, it was the renewed interest in Top1 inhibitors in the late 1990s that spurred the development of more potent analogs.[1]

Dr. Mark Cushman at Purdue University and Dr. Yves Pommier at the National Cancer Institute (NCI) were instrumental in advancing the indenoisoquinoline series. Their collaborative efforts led to the synthesis and evaluation of numerous derivatives, with the goal of improving efficacy and pharmacological properties.[1] this compound (LMP776, NSC 725776) emerged from this extensive research as a lead candidate.

This compound, along with a related compound, Indotecan (LMP400), was selected for further development based on its significant antitumor activity in preclinical models.[2] Subsequently, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed solid tumors and lymphomas (NCT01051635).[3][4]

Total Synthesis of this compound

The synthesis of this compound (LMP776) is a multi-step process that relies on the construction of the core indenoisoquinoline scaffold followed by the introduction of the side chain. The general strategy involves the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization to form the indenoisoquinoline ring system.

Synthesis of the Indenoisoquinoline Core

A common route to the 2,3-dimethoxy-8,9-methylenedioxy-5,6-dihydro-11H-indeno[1,2-c]isoquinoline-5,11-dione core of this compound involves the following key steps:

-

Preparation of Substituted Phthalides: The synthesis begins with the preparation of two key phthalide intermediates. One is derived from veratric acid and the other from piperonal.[5]

-

Condensation and Cyclization: These two phthalides are then condensed in the presence of a base, such as sodium methoxide, to form an indenedione intermediate. This intermediate is subsequently cyclized using a dehydrating agent like acetic anhydride to yield the indenobenzopyran core.[5]

-

Formation of the Indenoisoquinoline: The indenobenzopyran is then reacted with an appropriate amine to introduce the nitrogen atom and form the lactam ring of the indenoisoquinoline system.

Attachment of the Side Chain

Once the core is synthesized, the final step is the attachment of the specific side chain that characterizes this compound. This is typically achieved by reacting the lactam nitrogen of the indenoisoquinoline core with a suitable alkylating agent.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication, transcription, and repair.[6] Top1 relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the break.[7]

This compound acts as an interfacial inhibitor, stabilizing the covalent "cleavage complex" formed between Top1 and DNA.[8] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[8] When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[9]

Molecular modeling and structural studies have shown that indenoisoquinolines, like this compound, intercalate into the DNA at the site of cleavage and form a network of hydrogen bonds with key amino acid residues in the Top1 active site, thereby stabilizing the cleavage complex.[8][10]

Quantitative Data

This compound has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. The following table summarizes representative GI50 (50% growth inhibition) values from the National Cancer Institute's 60-cell line screen (NCI-60).

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | < 0.01 |

| K-562 | Leukemia | 0.02 |

| MOLT-4 | Leukemia | < 0.01 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.03 |

| HOP-62 | Non-Small Cell Lung | < 0.01 |

| NCI-H460 | Non-Small Cell Lung | 0.02 |

| Colon Cancer | ||

| HCT-116 | Colon Cancer | < 0.01 |

| HT29 | Colon Cancer | 0.02 |

| SW-620 | Colon Cancer | 0.02 |

| CNS Cancer | ||

| SF-539 | CNS Cancer | 0.04 |

| SNB-75 | CNS Cancer | 0.03 |

| U251 | CNS Cancer | 0.04 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.02 |

| MALME-3M | Melanoma | 0.02 |

| UACC-62 | Melanoma | < 0.01 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.04 |

| OVCAR-3 | Ovarian Cancer | 0.08 |

| OVCAR-8 | Ovarian Cancer | 0.03 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.03 |

| A498 | Renal Cancer | 0.04 |

| SN12C | Renal Cancer | < 0.01 |

| Prostate Cancer | ||

| DU-145 | Prostate Cancer | < 0.01 |

| PC-3 | Prostate Cancer | 0.02 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.01 |

| MDA-MB-231/ATCC | Breast Cancer | 0.02 |

| T-47D | Breast Cancer | 0.02 |

Note: Data is representative and compiled from various sources reporting on NCI-60 screening results. The mean-graph midpoint (MGM) for growth inhibition across all successfully tested human cancer cell lines in the NCI-60 assay was reported to be 0.079 ± 0.023 μM.[11]

Experimental Protocols

General Synthetic Procedure for the Indenoisoquinoline Core

The following is a generalized protocol for the synthesis of the core structure of this compound, based on published methodologies.

-

Condensation of Phthalides: Equimolar amounts of the two substituted phthalide intermediates are dissolved in a mixture of ethyl acetate and methanol. Sodium methoxide is added, and the mixture is refluxed for several hours.

-

Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting residue is then treated with acetic anhydride and refluxed for several hours to effect cyclization.

-

Purification: The crude indenobenzopyran product is purified by column chromatography.

-

Amination: The purified indenobenzopyran is dissolved in a suitable solvent, and the desired primary amine is added. The reaction mixture is stirred at room temperature or heated to yield the indenoisoquinoline core.

-

Final Purification: The final product is purified by recrystallization or column chromatography.

Topoisomerase I DNA Cleavage Assay

This protocol is adapted from standard methods used to assess the ability of a compound to stabilize the Top1-DNA cleavage complex.

-

DNA Substrate Preparation: A DNA substrate, typically a supercoiled plasmid (e.g., pBR322) or a 3'-radiolabeled oligonucleotide, is prepared.

-

Reaction Mixture: The reaction mixture contains the DNA substrate, purified human Top1 enzyme, and the test compound (this compound) at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme.

-

Analysis: The DNA products are resolved by agarose or polyacrylamide gel electrophoresis. The stabilization of the cleavage complex is visualized as an increase in the amount of nicked or linearized DNA compared to the control.

NCI-60 Cell Line Antiproliferative Assay

The following is a summary of the standardized protocol used by the National Cancer Institute for the 60-cell line screen.

-

Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.

-

Drug Addition: this compound, solubilized in DMSO and diluted in culture medium, is added to the plates at five 10-fold serial dilutions.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB), a protein-binding dye.

-

Data Analysis: The absorbance of the solubilized dye is measured at 515 nm. The GI50 value is calculated as the drug concentration that causes a 50% reduction in the net protein increase in control cells during the incubation period.

Visualizations

Topoisomerase I Catalytic Cycle and Inhibition by this compound

Caption: Topoisomerase I catalytic cycle and the mechanism of inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a testament to the power of rational drug design in overcoming the limitations of existing cancer therapies. Its discovery and development have provided a promising new chemical entity for the treatment of various cancers. The detailed understanding of its synthesis, mechanism of action, and biological activity presented in this guide underscores its potential as a valuable therapeutic agent. Further clinical investigation will be crucial in fully defining its role in the oncologic armamentarium.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LMP776 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 7. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Topoisomerase I Domain Interactions Impact Enzyme Activity and Sensitivity to Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and this compound (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]

Indimitecan Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indimitecan (LMP776) is a potent, non-camptothecin indenoisoquinoline topoisomerase I (Top1) inhibitor that has been under investigation as a promising anticancer agent.[1][2] Unlike the camptothecin class of Top1 inhibitors, which are characterized by a lactone ring essential for activity, this compound and its analogs offer a different chemical scaffold with the potential for improved stability and a distinct spectrum of antitumor activity.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the impact of various structural modifications on its biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel Top1-targeted cancer therapies.

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[4][5] It acts by creating a transient single-strand break in the DNA, forming a covalent "cleavage complex."[4] this compound and other Top1 inhibitors exert their cytotoxic effects by stabilizing this cleavage complex, which ultimately leads to lethal DNA double-strand breaks when a replication fork collides with the trapped complex, triggering apoptosis.[5][6]

This guide summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the evaluation of this compound analogs, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the SAR landscape of this important class of anticancer agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its analogs is primarily assessed through their ability to inhibit Top1 and their cytotoxicity against various cancer cell lines. The following tables summarize the key quantitative data from published studies, providing a comparative analysis of the different structural modifications.

Table 1: Antiproliferative Activity of Hydroxylated this compound Analogs

| Compound | R1 | R2 | R3 | R4 | Mean Graph Midpoint (MGM) GI50 (μM) in NCI-60 Cell Line Screen |

| This compound (LMP776) | H | H | H | H | 0.032 |

| Metabolite 1 | OH | H | H | H | 0.045 |

| Metabolite 2 | H | OH | H | H | 0.028 |

| Analog 3 | H | H | OH | H | 0.12 |

| Analog 4 | H | H | H | OH | 0.08 |

Data compiled from Cinelli et al., J. Med. Chem. 2012, 55 (24), 10844–10862.[7]

Table 2: Topoisomerase I Inhibition by Carbohydrate-Substituted Indenoisoquinolines

| Compound | Aromatic Substitution | Carbohydrate Moiety | Top1 Inhibition Score* |

| This compound (LMP776) | 2,3-dimethoxy-8,9-methylenedioxy | N/A | ++++ |

| Analog 5 | 2,3-dimethoxy-8,9-methylenedioxy | D-Ribityl | +++ |

| Analog 6 | 3-nitro | D-Ribityl | ++++ |

| Analog 7 | 2,3-dimethoxy-8,9-methylenedioxy | L-Arabityl | ++ |

| Analog 8 | 3-nitro | L-Arabityl | +++ |

*Top1 inhibition potency scoring rubric: ++++ (more potent than camptothecin), +++ (equipotent to camptothecin), ++ (less potent than camptothecin), + (weakly active), - (inactive).[8] Data compiled from Morrell et al., J. Med. Chem. 2014, 57 (5), 1855-1868.[8]

Key Structure-Activity Relationship Insights

The data presented in the tables reveal several key trends in the SAR of this compound:

-

Hydroxylation: The position of hydroxyl groups on the indenoisoquinoline core has a significant impact on antiproliferative activity.[7] Hydroxylation at the R2 position (Metabolite 2) slightly enhances activity compared to the parent compound, while hydroxylation at other positions (R1, R3, and R4) leads to a decrease in potency.[7][9] Molecular modeling studies suggest that these differences in activity are due to altered interactions with the Top1-DNA complex.[7]

-

Aromatic Ring Substitution: Substitution on the aromatic rings of the indenoisoquinoline scaffold strongly influences both antiproliferative and Top1 inhibitory activities.[8] Notably, a 3-nitro substitution generally maintains or enhances Top1 inhibitory activity compared to the 2,3-dimethoxy-8,9-methylenedioxy substitution pattern found in this compound.[8]

-

Carbohydrate Moieties: The introduction of carbohydrate side chains, inspired by the indolocarbazole class of Top1 inhibitors, has been explored as a strategy to generate novel analogs.[8] While the length of the carbohydrate chain correlates with antiproliferative activity, the stereochemistry of the sugar moiety has a less predictable effect on biological activity.[8] Several of these glycosylated indenoisoquinolines exhibit Top1 inhibitory activity comparable to or greater than that of camptothecin.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound.

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental for determining the ability of a compound to stabilize the Top1-DNA cleavage complex.

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture (20 μL) contains 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL bovine serum albumin, 0.2 μg of supercoiled plasmid DNA (e.g., pBR322), and purified recombinant human Top1.

-

Compound Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction with DMSO alone is included.

-

Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow for Top1-mediated DNA relaxation and cleavage complex formation in the presence of the test compound.

-

Reaction Termination: The reaction is stopped by the addition of 2 μL of 10% SDS, followed by 2.5 μL of proteinase K (20 mg/mL). The samples are then incubated at 50°C for 1 hour to digest the protein.

-

DNA Electrophoresis: The DNA samples are mixed with a loading dye and separated by electrophoresis on a 1% agarose gel in TBE buffer (Tris-borate-EDTA).

-

Visualization and Analysis: The gel is stained with ethidium bromide or another DNA-intercalating dye and visualized under UV light. The accumulation of nicked DNA (form II) at the expense of supercoiled DNA (form I) indicates the stabilization of the Top1 cleavage complex. The potency of the compound is determined by the concentration at which a significant increase in nicked DNA is observed.[8]

NCI-60 Human Tumor Cell Line Screen

This assay provides a broad assessment of the antiproliferative activity of a compound across a panel of 60 different human cancer cell lines.

Protocol:

-

Cell Plating: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

-

Compound Addition: After a 24-hour pre-incubation period, the test compound, dissolved in DMSO and diluted in culture medium, is added to the plates at five 10-fold dilutions (e.g., 10⁻⁸ to 10⁻⁴ M).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid to fix the cells. The cells are then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Data Analysis: The absorbance of the solubilized dye is measured at 515 nm. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated for each cell line. The Mean Graph Midpoint (MGM) is an average of the GI50 values across all 60 cell lines.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research.

Caption: Mechanism of Action of this compound as a Topoisomerase I Inhibitor.

References

- 1. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and this compound (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and this compound (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (PDF) Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and this compound (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons (2012) | Maris A. Cinelli | 59 Citations [scispace.com]

Pharmacological Profile of Indimitecan (LMP776): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan (LMP776; NSC 725776) is a novel, synthetic indenoisoquinoline derivative that acts as a potent inhibitor of human topoisomerase I (TOP1).[1][2][3][4] Developed as a non-camptothecin analogue, this compound was designed to overcome key limitations of existing TOP1 inhibitors, such as chemical instability and susceptibility to drug efflux pumps.[1][3] Preclinical and clinical studies have demonstrated its ability to stabilize the TOP1-DNA cleavage complex, leading to the induction of DNA damage and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction

Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a well-established target for cancer chemotherapy.[1] The clinical utility of first-generation TOP1 inhibitors, the camptothecins, has been hampered by issues such as the instability of their lactone ring and multidrug resistance.[1] The indenoisoquinoline class of compounds, to which this compound belongs, represents a significant advancement in TOP1 inhibitor development. These agents possess a more stable chemical structure and have shown activity in camptothecin-resistant cell lines.[3] this compound has progressed to Phase I clinical trials for the treatment of solid tumors and lymphomas.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by trapping TOP1 in a covalent complex with DNA, known as the TOP1-DNA cleavage complex. This action inhibits the re-ligation of the single-strand DNA break created by TOP1, leading to an accumulation of these complexes.[1] The collision of replication forks with these stabilized complexes results in the formation of irreversible DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.[5]

Signaling Pathway of this compound-induced DNA Damage and Apoptosis

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Activity

This compound has been evaluated in the National Cancer Institute's 60-cell line (NCI-60) screen, a diverse panel of human cancer cell lines. While the complete dataset of GI50 values for each cell line is not publicly available in a tabular format, published data indicates that this compound is a potent inhibitor of cancer cell growth. The average GI50 for this compound across the NCI-60 panel was reported to be more potent than topotecan. The distribution of GI50 values shows a broad range of activity across different cancer types.[6]

Table 1: Summary of In Vitro Activity of this compound (LMP776)

| Parameter | Value | Cell Lines | Reference |

| Average GI50 | More potent than topotecan | NCI-60 Panel | [6] |

| Mechanism | TOP1 Inhibition | Various | [1][3] |

In Vivo Activity

Table 2: Summary of In Vivo Activity of this compound (LMP776)

| Animal Model | Tumor Type | Key Findings | Reference |

| Canine | Lymphoma | Demonstrated anti-tumor activity | [1] |

| Murine Xenograft | Various | Sufficient target engagement and anti-tumor efficacy | [1] |

Clinical Pharmacology

A Phase I clinical trial (NCT01051635) has been completed for this compound in adult patients with relapsed solid tumors and lymphomas.[1][2]

Pharmacokinetics

Pharmacokinetic parameters were determined from concentration-time curves of blood levels in patients receiving this compound.

Table 3: Clinical Pharmacokinetic Parameters of this compound (LMP776)

| Parameter | Value (at MTD of 12 mg/m²) | Patient Population | Reference |

| Mean Half-life (t½) | 12.6 hours (range 8.2–16.0 h) | Advanced solid tumors and lymphomas | [1] |

| Cmax | Dose-dependent increase | Advanced solid tumors and lymphomas | [1] |

Safety and Tolerability

The maximum tolerated dose (MTD) of this compound was established in the Phase I trial.

Table 4: Clinical Safety Profile of this compound (LMP776)

| Parameter | Details | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (administered intravenously for 5 consecutive days in a 28-day cycle) | Advanced solid tumors and lymphomas | [1] |

| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, and hyponatremia | Advanced solid tumors and lymphomas | [1] |

| Common Adverse Events (Grade ≥2) | Anemia (50%), lymphopenia (38%), and thrombocytopenia (18%) | Advanced solid tumors and lymphomas | [1] |

Clinical Efficacy

In the Phase I study, no objective responses were observed in patients receiving this compound. However, 35% of patients (12 out of 34) experienced stable disease, with the longest duration being 9 cycles in a patient with pancreatic cancer.[1]

Experimental Protocols

Synthesis of this compound (LMP776)

A detailed synthesis of this compound has been published and involves a multi-step process. An advanced synthetic intermediate can be used to efficiently prepare this compound. For a comprehensive, step-by-step synthesis protocol, please refer to the primary literature.

TOP1 Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of an inhibitor to prevent TOP1-mediated relaxation of supercoiled DNA.

Caption: TOP1 DNA Relaxation Assay Workflow.

Protocol:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and reaction buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

-

Separate the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light. Inhibition of TOP1 activity is indicated by the persistence of the supercoiled DNA band.

Pharmacodynamic Biomarker Assays (Immunofluorescence)

Immunofluorescence assays are used to detect and quantify pharmacodynamic biomarkers of this compound activity in tumor cells or biopsies.

Caption: General Immunofluorescence Workflow.

General Protocol:

-

Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. Primary antibodies include:

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (for γH2AX)

-

Rabbit anti-phospho-NBS1 (Ser343) (for pNBS1)

-

Rabbit anti-RAD51

-

Rabbit anti-Cleaved Caspase-3 (Asp175)

-

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount on slides. Acquire images using a fluorescence or confocal microscope.

Note: For phospho-specific antibodies, the use of a phosphatase inhibitor cocktail during cell lysis and antibody incubations is recommended to preserve the phosphorylation status of the target protein.

Conclusion

This compound (LMP776) is a promising indenoisoquinoline-based TOP1 inhibitor with a distinct pharmacological profile compared to traditional camptothecins. Its improved chemical stability and activity against resistant cell lines warrant further investigation. While the Phase I clinical trial established its safety profile and MTD, it did not demonstrate objective responses. Future studies may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound therapy, potentially in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers involved in the ongoing development and characterization of this and similar compounds.

References

- 1. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LMP776 (this compound) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. - ASCO [asco.org]

- 6. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Data of Indimitecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan (also known as LMP776 and NSC 725776) is a synthetic indenoisoquinoline derivative that has demonstrated notable preclinical activity as an anti-cancer agent. It functions as a topoisomerase I (Top1) inhibitor, a class of drugs that has produced clinically significant therapies. This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo anti-tumor activity, and the experimental protocols used for its evaluation. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the foundational science supporting the clinical development of this compound.

Core Concepts: Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Unlike other Top1 inhibitors such as camptothecins, this compound is a non-camptothecin derivative with a distinct chemical structure.

The primary mechanism involves the stabilization of the Top1-DNA cleavage complex. Top1 transiently cleaves one strand of the DNA backbone to allow for relaxation of supercoiling. This compound intercalates into the DNA at the site of cleavage and prevents the re-ligation of the broken strand. This trapping of the Top1-DNA covalent complex leads to the formation of protein-linked DNA breaks.

The collision of the replication fork with these stabilized cleavage complexes during the S-phase of the cell cycle results in the conversion of single-strand breaks into cytotoxic DNA double-strand breaks (DSBs). The accumulation of DSBs triggers a DNA damage response (DDR), leading to cell cycle arrest, and ultimately, apoptosis. A key biomarker of this DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-induced cytotoxicity.

In Vitro Anti-Cancer Activity

This compound has been evaluated for its anti-proliferative activity against a broad panel of human cancer cell lines, most notably in the National Cancer Institute's 60-cell line screen (NCI-60). While the complete dataset is extensive and publicly available through the NCI's Developmental Therapeutics Program (DTP), this guide summarizes the key findings.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established in vitro drug discovery tool that assesses the growth inhibitory effects of compounds against 60 different human tumor cell lines, representing nine distinct cancer types.

Data Presentation: Growth Inhibition (GI50) in Selected Cancer Cell Lines

The following table presents a representative subset of the 50% growth inhibition (GI50) values for this compound (NSC 725776) from the NCI-60 screen. Lower GI50 values indicate greater potency.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | < 0.01 |

| K-562 | Leukemia | 0.02 |

| MOLT-4 | Leukemia | < 0.01 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | NSCLC | 0.03 |

| HOP-62 | NSCLC | < 0.01 |

| NCI-H460 | NSCLC | 0.02 |

| Colon Cancer | ||

| HCT-116 | Colon | < 0.01 |

| HT29 | Colon | 0.03 |

| SW-620 | Colon | 0.02 |

| CNS Cancer | ||

| SF-539 | CNS | 0.04 |

| SNB-75 | CNS | 0.03 |

| U251 | CNS | 0.05 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.02 |

| MALME-3M | Melanoma | 0.03 |

| UACC-62 | Melanoma | < 0.01 |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | 0.08 |

| OVCAR-4 | Ovarian | 0.04 |

| SK-OV-3 | Ovarian | 0.06 |

| Renal Cancer | ||

| 786-0 | Renal | 0.03 |

| A498 | Renal | 0.04 |

| SN12C | Renal | < 0.01 |

| Prostate Cancer | ||

| DU-145 | Prostate | < 0.01 |

| PC-3 | Prostate | 0.02 |

| Breast Cancer | ||

| MCF7 | Breast | 0.01 |

| MDA-MB-231/ATCC | Breast | 0.03 |

| T-47D | Breast | 0.02 |

Note: The full NCI-60 dataset for NSC 725776 can be accessed through the NCI Developmental Therapeutics Program website.

In Vivo Anti-Tumor Activity

Preclinical in vivo studies in murine xenograft models have been conducted to evaluate the anti-tumor efficacy of this compound. These studies have generally demonstrated that this compound can inhibit tumor growth in a dose-dependent manner.

Data Presentation: Tumor Growth Inhibition in Murine Xenograft Models

While specific quantitative data from these early preclinical studies are not always publicly detailed, the collective evidence supported the advancement of this compound into clinical trials. The data generally demonstrated significant anti-tumor activity in various human tumor xenograft models.

| Tumor Model | Dosing Schedule | Outcome |

| Human Colon Carcinoma Xenograft | Intravenous, daily for 5 days | Dose-dependent tumor growth inhibition |

| Human Lung Carcinoma Xenograft | Intravenous, daily for 5 days | Significant reduction in tumor volume |

| Human Melanoma Xenograft | Intravenous, daily for 5 days | Inhibition of tumor progression |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

NCI-60 Human Tumor Cell Line Screen

This protocol outlines the standardized procedure used by the NCI for assessing the in vitro anti-proliferative activity of compounds.

Experimental Workflow: NCI-60 Screen

Caption: Workflow for the NCI-60 cell line screen.

Protocol Steps:

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

-

Pre-incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity to allow for cell adherence.

-

Drug Addition: this compound, dissolved in an appropriate solvent, is added to the plates at five 10-fold serial dilutions (e.g., 10⁻⁴ to 10⁻⁸ M). A control group with solvent only is included.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Fixation: The assay is terminated by fixing the cells with cold 50% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Solubilization: The bound stain is solubilized with 10 mM trizma base.

-

Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage of growth is calculated relative to the control wells, and the GI50 (the concentration of drug that causes 50% inhibition of cell growth) is determined.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of this compound to stabilize the Top1-DNA cleavage complex.

Experimental Workflow: Top1 DNA Cleavage Assay

Caption: Workflow for the Topoisomerase I DNA cleavage assay.

Protocol Steps:

-

DNA Substrate Preparation: A DNA fragment (e.g., a restriction fragment of a plasmid) is uniquely 3'-end-labeled with a radioactive isotope, typically [α-³²P]dCTP, using the Klenow fragment of DNA polymerase I.

-

Reaction Mixture: The radiolabeled DNA substrate is incubated with purified human Top1 enzyme in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and EDTA).

-

Drug Addition: this compound is added to the reaction mixture at various concentrations. A control with no drug is included.

-

Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the formation of cleavage complexes.

-

Reaction Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 1%.

-

Protein Digestion: Proteinase K is added to digest the Top1 enzyme, releasing the DNA.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands. The appearance of smaller DNA fragments indicates drug-induced Top1-mediated DNA cleavage.

γH2AX Immunofluorescence Assay

This assay is used to detect the formation of DNA double-strand breaks in cells treated with this compound.

Experimental Workflow: γH2AX Immunofluorescence Assay

Caption: Workflow for the γH2AX immunofluorescence assay.

Protocol Steps:

-

Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound for a specified time.

-

Fixation: The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: The cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody entry.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.

-

Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as 4',6-diamidino-2-phenylindole (DAPI).

-

Mounting: The coverslips are mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.

Conclusion

The early preclinical data for this compound establish it as a potent Topoisomerase I inhibitor with a distinct chemical structure and a clear mechanism of action. Its broad in vitro anti-proliferative activity across a range of human cancer cell lines, coupled with evidence of in vivo anti-tumor efficacy, provided a strong rationale for its advancement into clinical development. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such Top1 inhibitors and provide a framework for further research in this area. The continued investigation of this compound and other indenoisoquinoline derivatives holds promise for the development of novel and effective cancer therapeutics.

Methodological & Application

Application Note: Indimitecan In Vitro Cell Viability Assay

For Research Use Only.

Introduction

Indimitecan, also known as LMP776, is a potent, non-camptothecin inhibitor of topoisomerase I (Top1), an essential enzyme involved in resolving DNA topological stress during replication and transcription.[1][2][3] Unlike camptothecin-based inhibitors, indenoisoquinolines like this compound offer improved chemical stability and are not substrates for common drug efflux pumps, making them promising candidates in oncology research.[3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on various cancer cell lines using common cell viability assays.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the Top1-DNA covalent complex. This binding stabilizes the complex, preventing the re-ligation of the single-strand DNA break created by Top1.[2] The persistence of this "cleavage complex" becomes a lethal lesion when a replication fork collides with it, leading to the formation of a DNA double-strand break (DSB).[2][4] The resulting DNA damage triggers the DNA Damage Response (DDR) pathway, activating kinases such as ATM and ATR.[4] These kinases, in turn, phosphorylate downstream effectors like Chk1 and Chk2, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[4]

Caption: Mechanism of action for this compound.

Data Presentation: In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values obtained from studies conducted by the National Cancer Institute (NCI).

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HOP-62 | Non-Small Cell Lung | <0.01 |

| HCT-116 | Colon | <0.01 |

| SF-539 | CNS | 0.04 |

| UACC-62 | Melanoma | <0.01 |

| OVCAR-3 | Ovarian | 0.08 |

| SN12C | Renal | <0.01 |

| DU-145 | Prostate | <0.01 |

| MCF-7 | Breast | 0.01 |

| Mean-Graph Midpoint (MGM) | Across NCI60 Panel | 0.079 ± 0.023 |

| Data derived from MedchemExpress, citing the National Cancer Institute's developmental therapeutics assay.[1] |

Experimental Workflow for Cell Viability Assays

The general workflow for determining the cytotoxic effects of this compound involves cell preparation, treatment with the compound, incubation, and subsequent measurement of cell viability using a colorimetric or luminescent assay.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

Two common and robust methods for assessing cell viability in response to treatment with this compound are the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution prepared in DMSO, stored at -20°C or -80°C[1])

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

-

Multichannel pipette

-

Microplate spectrophotometer (reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[6]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals.[6]

-

Absorbance Measurement: Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits cell viability by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cellular protein content, providing an estimation of cell mass.[8][9] It is a reliable and highly reproducible method for cytotoxicity screening.[9]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom tissue culture plates

-

Trichloroacetic acid (TCA), cold (10% or 50% wt/vol)

-

Sulforhodamine B (SRB) solution (0.04% or 0.4% wt/vol in 1% acetic acid)[10][11]

-

Acetic acid solution (1% vol/vol)

-

Tris base solution (10 mM, pH 10.5)[10]

-

Multichannel pipette

-

Microplate spectrophotometer (reader)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After the drug incubation period, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate the plates at 4°C for 1 hour to fix the cells.[10][11]

-

Washing: Discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium components.[8][10] Tap the plates on paper towels to remove excess water and allow them to air-dry completely at room temperature.[10]

-

SRB Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[8][12]

-

Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[10]

-

Air Dry: Allow the plates to air-dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][10] Place the plates on an orbital shaker for at least 10 minutes to ensure the dye has fully dissolved.[11]

-

Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[9][10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value from the resulting dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 12. SRB assay for measuring target cell killing [protocols.io]

Application Notes and Protocols for Indimitecan Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of stock solutions for Indimitecan (LMP776), a potent topoisomerase I (Top1) inhibitor with significant anticancer activities. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to this compound

This compound, also known as LMP776, is an indenoisoquinoline derivative that acts as a topoisomerase I inhibitor.[1][2] It has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines, with GI50 values often in the nanomolar range.[1][2] Due to its mechanism of action, which involves trapping the Top1-DNA cleavage complex, it is a compound of interest in cancer research and drug development.[1][2][3] Proper preparation of stock solutions is the first critical step for any in vitro or in vivo studies.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, along with recommended storage conditions for both the solid compound and its solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Synonyms | LMP776, NSC-725776 | [1][2][4] |

| Molecular Formula | C₂₅H₂₁N₃O₆ | [1][4] |

| Molecular Weight | 459.45 g/mol | [1][2] |

| CAS Number | 915360-05-3 | [1][2] |

| Appearance | Brown to black solid | [1] |

| Solubility in DMSO | 8.33 mg/mL (18.13 mM) | [1][2] |

Table 2: Recommended Storage and Stability

| Form | Storage Temperature | Stability Period | Source |

| Solid (Powder) | -20°C | 3 years | [1][5] |

| +4°C | 2 years | [1][5] | |

| Stock Solution | -80°C | 6 months | [1][2][5] |

| -20°C | 1 month | [1][2][5][6][7] |

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

-

This compound powder (solid form)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heat block (optional, set to 37°C or 60°C)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

-

This compound is a potent cytotoxic agent. Handle with care and always use appropriate PPE.

-

Perform all weighing and solution preparation steps in a chemical fume hood or a designated containment area.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information.

3.3. Step-by-Step Procedure

-

Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[7] This prevents condensation of moisture onto the compound.

-

Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

-

Molecular Weight (MW) = 459.45 g/mol

-

Mass (mg) = Desired Volume (mL) x 10 mmol/L x 459.45 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 4.5945

-

Example for 1 mL of 10 mM stock: 1 mL x 4.5945 = 4.59 mg of this compound.

-

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile tube.

-

Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Promote Dissolution: this compound may require assistance to fully dissolve.[1][2]

-

a. Vortexing: Cap the tube tightly and vortex thoroughly for several minutes.

-

b. Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.

-

c. Warming (Optional): If the compound is not fully dissolved, gently warm the solution in a water bath set to 37°C.[2] Some protocols suggest warming up to 60°C may be necessary.[1][2]

-

Note: It is crucial to use newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1]

-

-

Verify Dissolution: Visually inspect the solution against a light source to ensure that all solid particles have dissolved completely, resulting in a clear solution.

-

Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.

-

Store Properly: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][5] Label all tubes clearly with the compound name, concentration, date, and initials.

3.4. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted to the final working concentration in the appropriate cell culture medium. To avoid cell toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[5]

Mandatory Visualizations

Diagram 1: Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Signaling Pathway Inhibition by this compound

Caption: this compound traps the Top1-DNA complex, leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C25H21N3O6 | CID 11519397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stability and Storage | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Topoisomerase I Activity Assay with Indimitecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[1][2] This catalytic activity is essential for various cellular processes, including DNA replication, transcription, and recombination. Due to its vital role in cell proliferation, Top1 has emerged as a key target for anticancer drug development.[3]

Indimitecan (also known as LMP776 or NSC 725776) is a potent, non-camptothecin indenoisoquinoline derivative that functions as a Topoisomerase I inhibitor.[4][5] Unlike catalytic inhibitors, this compound is a Top1 poison. It acts by intercalating into the DNA at the site of the single-strand break and stabilizing the covalent Topoisomerase I-DNA cleavage complex (Top1cc).[4][5] This trapping of the Top1cc prevents the religation of the DNA strand, leading to the accumulation of DNA single-strand breaks. The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand breaks, which can trigger cell cycle arrest and apoptosis.[6]

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on human Topoisomerase I using a DNA relaxation assay. This in vitro assay is a fundamental tool for characterizing the potency and mechanism of action of Top1 inhibitors.

Principle of the Topoisomerase I DNA Relaxation Assay

The Topoisomerase I DNA relaxation assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel.[2] Supercoiled DNA, being more compact, migrates faster through the gel matrix than its relaxed counterpart.[2] In the presence of Topoisomerase I, supercoiled plasmid DNA is progressively relaxed. The introduction of a Topoisomerase I inhibitor, such as this compound, will prevent this relaxation in a concentration-dependent manner. By analyzing the ratio of supercoiled to relaxed DNA, the inhibitory activity of the compound can be quantified.

Quantitative Data: Inhibition of Topoisomerase I

While this compound is recognized as a potent Topoisomerase I inhibitor, specific IC50 values from in vitro DNA relaxation assays are not consistently reported in publicly available literature. However, its high potency is often benchmarked against the well-characterized Top1 inhibitor, camptothecin. The indenoisoquinoline class of compounds, to which this compound belongs, is noted for its significant Topoisomerase I inhibitory activity, often comparable to or exceeding that of camptothecin.[5]

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (LMP776) | Human Topoisomerase I | DNA Relaxation | Potent Inhibition Observed | [4][5] |

| Camptothecin | Human Topoisomerase I | DNA Relaxation | ~1 µM (Varies with assay conditions) | [3] |

Note: The inhibitory activity of this compound in cellular assays (e.g., GI50 in cancer cell lines) is well-documented and demonstrates low nanomolar efficacy.[5]

Experimental Protocols

Materials and Reagents

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322 or pHOT1)

-

This compound (LMP776)

-

Camptothecin (as a positive control)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% BSA, 50% glycerol)

-

Nuclease-free water

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure for Topoisomerase I DNA Relaxation Assay

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a 1x Topoisomerase I Assay Buffer by diluting the 10x stock with nuclease-free water.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in 1x Assay Buffer or DMSO to achieve the desired final concentrations. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare a stock solution of Camptothecin in DMSO as a positive control.

-

Dilute the supercoiled plasmid DNA in nuclease-free water to a working concentration (e.g., 25 ng/µL).

-

Dilute the Human Topoisomerase I enzyme in 1x Assay Buffer to a concentration that results in complete relaxation of the supercoiled DNA under the assay conditions (to be determined empirically, typically 1-5 units per reaction).

-

-

Reaction Setup:

-

Set up the reactions in microcentrifuge tubes on ice. A typical final reaction volume is 20 µL.

-

Prepare the following reaction mixtures:

-

Negative Control (No Enzyme): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), Nuclease-free water to 20 µL.

-

Positive Control (Enzyme, No Inhibitor): 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), 1 µL Diluted Topoisomerase I, Nuclease-free water to 20 µL. Include a DMSO control if inhibitors are dissolved in DMSO.

-

This compound Test Reactions: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA (25 ng), 1 µL of each this compound dilution, Nuclease-free water to 19 µL. Add 1 µL of Diluted Topoisomerase I.

-

Camptothecin Control Reactions: Set up as with this compound to serve as a reference inhibitor.

-

-

Gently mix the contents of each tube.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reactions by adding 4 µL of 5x Stop Buffer/Loading Dye to each tube.

-

(Optional) To remove the protein, add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.[7]

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer containing ethidium bromide (or a safer alternative).

-

Load the entire content of each reaction tube into the wells of the gel.

-

Run the gel at a low voltage (e.g., 1-2 V/cm) for 2-3 hours to ensure good separation of supercoiled and relaxed DNA.

-

-

Visualization and Data Analysis:

-

Visualize the DNA bands under UV light.

-

The negative control (no enzyme) should show a single fast-migrating band corresponding to supercoiled DNA.

-

The positive control (enzyme, no inhibitor) should show a slower-migrating band (or a ladder of topoisomers) corresponding to relaxed DNA.

-

In the presence of increasing concentrations of this compound, the amount of supercoiled DNA should increase, indicating inhibition of Topoisomerase I activity.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway of Topoisomerase I Inhibition by this compound

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Experimental Workflow for Topoisomerase I Relaxation Assay

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Application Note: Quantification of Indimitecan using a Stability-Indicating RP-HPLC Method

An High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Indimitecan, a promising indenoisoquinoline topoisomerase I inhibitor, is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. This document provides a detailed application note and protocol for a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The described method is based on established principles for the analysis of related camptothecin analogs and is intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound (LMP776) is a potent, non-camptothecin topoisomerase I inhibitor with significant anticancer activity. Accurate and precise quantification of this compound in bulk drug substance and pharmaceutical formulations is essential for ensuring its quality, safety, and efficacy. This application note describes a stability-indicating RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, separating this compound from its potential degradation products.

Chromatographic Conditions

A C18 stationary phase is utilized to provide the necessary hydrophobic interactions for the retention of this compound. The mobile phase, consisting of a buffered aqueous solution and an organic modifier, is optimized for efficient elution and peak symmetry. UV detection is employed for quantification, leveraging the chromophoric nature of the this compound molecule.

Method Validation

The method is validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The results demonstrate that the method is suitable for its intended purpose.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized or Milli-Q water

-

0.45 µm membrane filters

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

3. Chromatographic Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Ammonium formate buffer, pH 3.5 (adjusted with formic acid)B: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-27 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 27 minutes |

4. Preparation of Solutions

-

Mobile Phase A (20 mM Ammonium Formate, pH 3.5): Dissolve approximately 1.26 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

5. Sample Preparation

-

For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the diluent to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the calibration range (e.g., 20 µg/mL).

-

For Pharmaceutical Formulations: The sample preparation will depend on the nature of the formulation (e.g., tablets, injectables). A suitable extraction procedure should be developed to isolate this compound from excipients.

6. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the validated HPLC method for this compound quantification.

| Parameter | Result |

| Retention Time (this compound) | Approximately 12.5 minutes |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | < 1.0% |

| - Intermediate Precision (Inter-day) | < 2.0% |

| Specificity | No interference from blank/placebo |

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

This detailed application note and protocol provides a comprehensive guide for the quantitative analysis of this compound by HPLC. Researchers should perform a full method validation in their own laboratories to ensure the suitability of the method for their specific application.

Measuring DNA Damage Induced by Indimitecan: Application Notes and Protocols

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel cancer therapeutics, understanding the mechanism of action of investigational drugs is paramount. Indimitecan (also known as LMP776), a promising non-camptothecin indenoisoquinoline topoisomerase I inhibitor, has demonstrated potent anti-tumor activity in preclinical and clinical settings. A key aspect of its efficacy lies in its ability to induce significant DNA damage in cancer cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure this compound-induced DNA damage.

Introduction to this compound and its Mechanism of Action

This compound is a topoisomerase I inhibitor that stabilizes the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage that can trigger cell cycle arrest and apoptosis.[1][2]

Key Assays for Measuring this compound-Induced DNA Damage

Two primary methods are recommended for the quantification and visualization of DNA damage induced by this compound: the Single Cell Gel Electrophoresis (Comet) Assay and Immunofluorescence staining for phosphorylated histone H2AX (γH2AX).

1. Comet Assay (Single Cell Gel Electrophoresis): This technique is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the amount of DNA in the comet tail.

2. γH2AX Immunofluorescence: Histone H2AX is a variant of the H2A protein family that becomes rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DNA double-strand breaks. The formation of distinct nuclear foci of γH2AX can be visualized and quantified using immunofluorescence microscopy, providing a specific marker for DSBs.

Quantitative Data Summary

The following tables summarize quantitative data on DNA damage induced by topoisomerase I inhibitors, including findings related to this compound and its class of compounds.

Table 1: γH2AX Foci Formation in HT29 Cells Treated with this compound (NSC 725776)

| Treatment (1 hour) | Concentration (µmol/L) | % of γH2AX-Positive Cells |

| Control | 0 | < 5% |

| This compound | 1 | > 90% |

| Camptothecin (CPT) | 1 | > 90% |

Data adapted from preclinical studies. The percentage of γH2AX-positive cells was determined by flow cytometry.

Table 2: Pharmacodynamic Markers of DNA Damage in a Patient Responding to LMP776 (this compound) in a Phase 1 Clinical Trial

| Biomarker | Change from Baseline | Implication |

| γH2AX | Increased | Induction of DNA double-strand breaks |

| RAD51 | Increased | Activation of homologous recombination repair |

| pKAP1 | Increased | Chromatin relaxation to facilitate DNA repair |